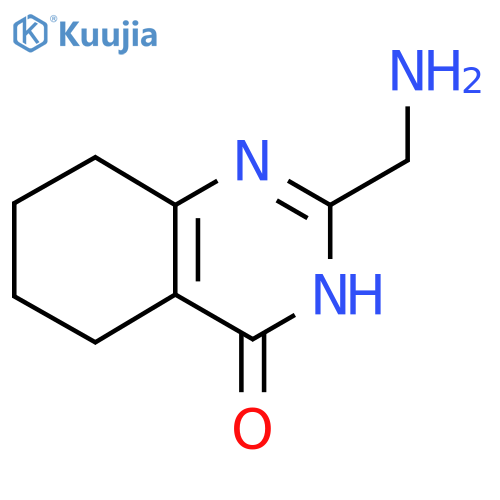Cas no 1053656-13-5 (4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro-)

1053656-13-5 structure
商品名:4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro-
CAS番号:1053656-13-5
MF:C9H13N3O
メガワット:179.219021558762
CID:5250583
4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro- 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
- 2-(Aminomethyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone
- 4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro-
-
- インチ: 1S/C9H13N3O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-5,10H2,(H,11,12,13)
- InChIKey: NCIGYYMJDYSIRK-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(CCCC2)N=C(CN)N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 304
- トポロジー分子極性表面積: 67.5
- 疎水性パラメータ計算基準値(XlogP): -0.4
4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-369002-10.0g |
2-(AMINOMETHYL)-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE |
1053656-13-5 | 10.0g |
$2708.0 | 2023-03-02 | ||
| Enamine | EN300-369002-2.5g |
2-(AMINOMETHYL)-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE |
1053656-13-5 | 2.5g |
$1701.0 | 2023-03-02 | ||
| Enamine | EN300-369002-1.0g |
2-(AMINOMETHYL)-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE |
1053656-13-5 | 1.0g |
$821.0 | 2023-03-02 | ||
| Enamine | EN300-369002-5.0g |
2-(AMINOMETHYL)-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE |
1053656-13-5 | 5.0g |
$2154.0 | 2023-03-02 |
4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro- 関連文献
-
1. Water
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
1053656-13-5 (4(3H)-Quinazolinone, 2-(aminomethyl)-5,6,7,8-tetrahydro-) 関連製品
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
